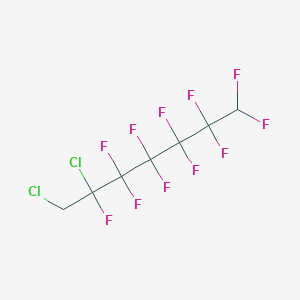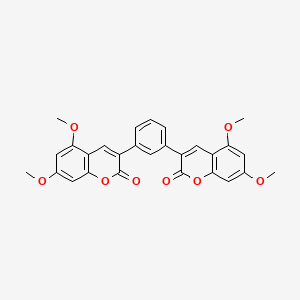
3,3'-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one): is a complex organic compound belonging to the class of coumarins. This compound is characterized by its unique structure, which includes two benzopyran rings connected by a phenylene bridge. The presence of methoxy groups at positions 5 and 7 on each benzopyran ring further distinguishes this compound. Coumarins are known for their diverse biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3-acetyl-2,5-dimethylfuran with terephthalaldehyde in the presence of an ethanolic solution of sodium hydroxide (NaOH) at room temperature. The reaction mixture is stirred for 20 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the product. The solid product is then purified by recrystallization from a methanol/chloroform mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzopyran rings, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential therapeutic propertiesThis specific compound may exhibit similar properties, making it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of dyes, fragrances, and optical brighteners. Its structural properties make it suitable for applications in materials science, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one) is primarily related to its interaction with biological macromolecules. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, leading to anticoagulant effects. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals .
Comparison with Similar Compounds
5,7-Dimethoxycoumarin: Shares the benzopyran structure with methoxy groups but lacks the phenylene bridge.
3,3’-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one): Similar in having a phenylene bridge but differs in the substituents on the benzopyran rings.
Uniqueness: The uniqueness of 3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one) lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the phenylene bridge and methoxy groups enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
543701-37-7 |
|---|---|
Molecular Formula |
C28H22O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-[3-(5,7-dimethoxy-2-oxochromen-3-yl)phenyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C28H22O8/c1-31-17-9-23(33-3)21-13-19(27(29)35-25(21)11-17)15-6-5-7-16(8-15)20-14-22-24(34-4)10-18(32-2)12-26(22)36-28(20)30/h5-14H,1-4H3 |
InChI Key |
QXVYRMAEUOFFDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C(=O)O2)C3=CC(=CC=C3)C4=CC5=C(C=C(C=C5OC)OC)OC4=O)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)

![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
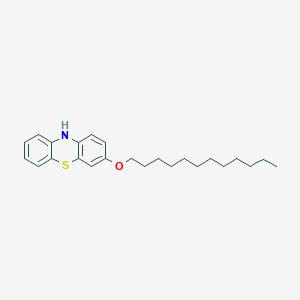
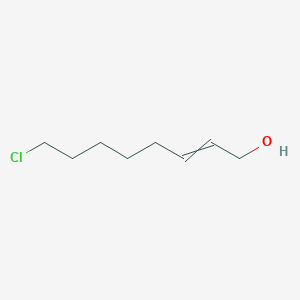
acetate](/img/structure/B14228420.png)

![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
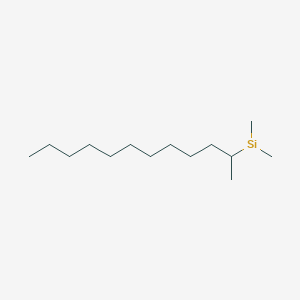
![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)
